3-Formylphenylboronic acid

Beschreibung

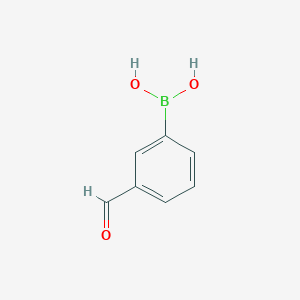

Structure

2D Structure

Eigenschaften

IUPAC Name |

(3-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BO3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-5,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBGZJMKTOMQRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370246 | |

| Record name | 3-Formylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87199-16-4 | |

| Record name | 3-Formylphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87199-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Formylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-formylphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Formylphenylboronic Acid and Its Derivatives

Established Synthetic Routes to 3-Formylphenylboronic Acid

The synthesis of this compound has been accomplished through several reliable methods, primarily involving organometallic intermediates. These routes offer different advantages concerning yield, scalability, and reaction conditions.

Grignard Reagent Mediated Boronylation Pathways

A prevalent method for synthesizing formylphenylboronic acids involves the use of Grignard reagents. google.comrsc.org This pathway typically begins with a halogenated benzaldehyde (B42025) derivative where the aldehyde group is protected to prevent it from reacting with the highly nucleophilic Grignard reagent. wikipedia.org

The general process involves the reaction of a protected 3-halobenzaldehyde, such as 3-(dimethoxymethyl)bromobenzene, with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) to form the corresponding Grignard reagent. googleapis.com This organomagnesium compound is then treated with a boron electrophile, most commonly a trialkyl borate (B1201080) like trimethyl borate or triisopropyl borate, at controlled temperatures. google.comgoogleapis.com Subsequent acidic hydrolysis of the resulting boronate ester cleaves the protecting group and liberates the final this compound. wikipedia.org

Yields for this method can be quite high, ranging from 78% to 94%. google.comwikipedia.org However, controlling the reaction temperature is crucial; higher temperatures during the borylation step can lead to the formation of impurities such as triarylboranes and borinic acids. google.com An advantage of some developed procedures is the ability to avoid extremely low temperatures, making the process more amenable to industrial scales. googleapis.com For instance, certain protocols allow the reaction of the Grignard reagent with the trialkyl borate to be carried out between -10°C and +20°C. googleapis.com

Table 1: Grignard Reagent Mediated Synthesis of Formylphenylboronic Acids

| Starting Material | Key Reagents | Boron Source | Yield | Reference |

|---|---|---|---|---|

| Protected 3-Bromoaromatic | Mg, THF | Trialkyl borate | 78-94% | google.com |

| 3-(Dimethoxymethyl)bromobenzene | Mg, THF | Trialkyl borate | High Purity | googleapis.com |

| 1-Bromo-4-(diethoxymethyl)benzene (B1331623) (for para-isomer) | Mg, 1,2-dibromoethane | Tri-n-butyl borate | 78% | wikipedia.org |

Lithium-Halogen Exchange and Subsequent Boron Compound Trapping

An alternative to the Grignard route is the use of organolithium intermediates, formed via lithium-halogen exchange. nih.gov This method is known for its high efficiency and excellent yields, often reaching up to 99%. google.comwikipedia.org The process starts with a protected haloaromatic, typically a bromo-derivative like 1-bromo-4-(diethoxymethyl)benzene for the para-isomer, which is treated with an alkyllithium reagent, such as n-butyllithium or t-butyllithium, at very low temperatures (e.g., -78°C). google.comwikipedia.orgharvard.edu

This exchange reaction is extremely rapid, generating a highly reactive aryllithium species. harvard.edu This intermediate is immediately "trapped" by adding a borate ester, like triisopropyl borate. google.comrsc.org The reaction is then quenched and worked up under acidic conditions to yield the desired formylphenylboronic acid. While this method provides high crude yields, its application on an industrial scale is often considered less economical due to the requirement for cryogenic temperatures and the high cost of alkyllithium reagents. google.comwikipedia.org

Table 2: Lithium-Halogen Exchange Synthesis of Formylphenylboronic Acids

| Starting Material | Key Reagents | Boron Source | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Protected Bromoaromatic | n-Butyllithium | Triisopropyl borate | -78°C | 99% | google.com |

| 1-Bromo-4-(diethoxymethyl)benzene (for para-isomer) | n-Butyllithium | Triisopropyl borate | -78°C | 99% (crude) | wikipedia.org |

Processes Involving Protected Chlorobenzaldehydes

To improve the cost-effectiveness of the synthesis, methods have been developed using more accessible starting materials like chlorobenzaldehydes. wikipedia.orggoogle.com A patented process describes the reaction of a protected chlorobenzaldehyde, such as 3-chlorobenzaldehyde (B42229) diethyl acetal, directly with metallic lithium in an inert solvent. google.com This forms the corresponding organolithium intermediate.

This lithiated species is then reacted with a boron compound, for example, trimethyl borate or boron trichloride (B1173362) (BCl₃), at temperatures ranging from +20°C to -110°C. google.com Following an aqueous workup and pH adjustment, the formylphenylboronic acid is isolated. This approach has been successfully applied to produce this compound in a high yield of 91.5% from 3-chlorobenzaldehyde diethyl acetal. google.com This route provides a significant economic advantage by utilizing less expensive chloro-derivatives and metallic lithium instead of costly bromo-compounds and alkyllithium reagents. wikipedia.org

Advanced Synthesis of Functionalized this compound Analogues

The functionalization of the phenyl ring of formylphenylboronic acid allows for the fine-tuning of its chemical and physical properties. Synthetic strategies have been developed to incorporate various substituents, particularly halogens, and to control the regiochemistry of the substitution.

Incorporation of Halogen Substituents (e.g., Fluoro-, Chloro-)

The introduction of halogen atoms, such as fluorine or chlorine, onto the aromatic ring of formylphenylboronic acids can significantly alter their properties, for instance, by enhancing their acidity. mdpi.com The synthesis of these halogenated analogues generally follows the established organometallic routes, starting from appropriately substituted halo-benzaldehydes.

For example, 5-Trifluoromethyl-2-formylphenylboronic acid and various fluoro-2-formylphenylboronic acids have been synthesized and studied. mdpi.comresearchgate.net Similarly, compounds like B-(3-Chloro-4-formylphenyl)boronic acid are accessible. cymitquimica.com The presence and position of these electron-withdrawing groups can influence not only acidity but also the equilibrium between the open-chain boronic acid form and its cyclic tautomer, a 3-hydroxybenzoxaborole, which exists in solution. mdpi.compsu.edu

Strategies for Ortho-, Meta-, and Para-Isomer Specific Synthesis

The synthesis of specific isomers (ortho, meta, or para) of formylphenylboronic acid is achieved by selecting the correspondingly substituted starting material. The synthetic pathways involving Grignard reagents or lithium-halogen exchange are inherently isomer-specific.

To synthesize This compound (the meta-isomer), one would start with a 3-halobenzaldehyde derivative, such as 3-bromobenzaldehyde (B42254) or 3-chlorobenzaldehyde, which is then protected and carried through the synthetic sequence. googleapis.comgoogle.com

For the synthesis of 4-formylphenylboronic acid (the para-isomer), the starting material is a 4-halobenzaldehyde, like 4-bromobenzaldehyde (B125591) or 4-chlorobenzaldehyde. wikipedia.orggoogle.com

Likewise, the synthesis of 2-formylphenylboronic acid (the ortho-isomer) is accomplished starting from a 2-halobenzaldehyde, for instance, 2-chlorobenzaldehyde (B119727) diethyl acetal, which has been shown to yield the target product in 83% yield via a lithiation pathway. google.com

The distinct substitution pattern of each isomer imparts unique reactivity and properties, making regioselective synthesis a critical aspect of their chemistry. rsc.org

Purification and Isolation Methodologies for High-Purity this compound

The isolation and purification of this compound to a high degree of purity is critical for its subsequent applications, particularly in the synthesis of pharmaceuticals and liquid-crystalline compounds where impurities can significantly affect the outcomes of chemical reactions and the properties of the final products. google.com Various methodologies have been developed to purify crude this compound, primarily focusing on techniques that exploit the compound's acidic nature and solubility characteristics. These methods include pH-controlled dissolution and precipitation, extraction, and various forms of chromatography.

A prevalent and highly effective method for obtaining high-purity this compound involves a controlled pH purification process. google.comgoogle.com This technique leverages the solubility of the boronic acid in an alkaline medium to separate it from non-acidic organic impurities. The crude product is dissolved in an aqueous alkaline solution, such as sodium hydroxide (B78521) or potassium hydroxide, at a carefully controlled pH range of 8 to 11. google.comgoogle.com Maintaining the temperature between 5 and 10°C during this step is crucial to prevent decomposition reactions, such as the Cannizzaro reaction, which can occur at higher pH values and temperatures. google.com

Following the dissolution of the boronic acid, insoluble organic impurities are removed by filtration. The resulting alkaline solution is then extracted with a water-immiscible organic solvent, such as toluene (B28343) or methyl t-butyl ether, to further remove any remaining organic impurities. google.com Finally, the purified this compound is precipitated by acidifying the aqueous solution with an acid like hydrochloric acid or sulfuric acid. google.com The precipitated solid is then isolated by filtration, washed with water, and dried, yielding a product with a purity often exceeding 99%. google.comgoogle.com

The table below outlines a specific example of this purification process for this compound, demonstrating its efficacy in significantly enhancing purity.

Table 1: pH-Controlled Purification of this compound

| Step | Reagent/Solvent | Conditions | Purpose | Initial Purity (HPLC) | Final Purity (HPLC) |

|---|---|---|---|---|---|

| 1. Suspension | Water | Cooled to 10°C | Prepare for dissolution | 96% | - |

| 2. Dissolution | 10% aq. Sodium Hydroxide | Added dropwise, T ≤ 10°C, pH ≤ 10.5 | Form soluble boronate salt | - | - |

| 3. Filtration | - | - | Remove insoluble impurities | - | - |

| 4. Extraction | Toluene | Aqueous phase extracted twice | Remove soluble organic impurities | - | - |

| 5. Precipitation | Concentrated Hydrochloric Acid | Internal temperature at 10°C | Isolate the purified product | - | 99.5% |

| 6. Isolation | Filtration, washing with water, drying | 50°C in a stream of nitrogen | Obtain the final solid product | - | - |

This data is based on a documented purification procedure. google.com

In addition to pH-controlled precipitation, other standard laboratory purification techniques can be applied to this compound and its derivatives. These methods are often selected based on the scale of the purification and the nature of the impurities present.

Recrystallization is a common technique for purifying solid organic compounds. For boronic acids, solvents such as benzene (B151609), dichloroethane, and ethyl acetate (B1210297) have been reported to be effective. researchgate.net The choice of solvent is critical and depends on the solubility profile of this compound and its impurities.

Chromatographic methods offer another powerful approach for purification. Flash chromatography, a rapid form of column chromatography, has been utilized with solvent systems like ethyl acetate/hexanes to purify this compound. ambeed.com For boronic acids in general, silica (B1680970) gel is a commonly used stationary phase, with eluents such as acetone (B3395972) or methanol (B129727) for more polar compounds. researchgate.net Boronate affinity chromatography is a more specialized technique that utilizes the interaction between the boronic acid group and diol-containing ligands on a stationary phase. researchgate.netnih.gov This method can be highly selective for purifying boronic acids and their derivatives. researchgate.net

The table below summarizes various general purification methodologies applicable to this compound.

Table 2: General Purification Methodologies for Boronic Acids

| Methodology | Stationary Phase/Solvent System | General Applicability | Reference |

|---|---|---|---|

| Recrystallization | Benzene, Dichloroethane, Ethyl Acetate | Purification of solid crude product | researchgate.net |

| Flash Chromatography | Silica Gel; Ethyl Acetate/Hexanes | Rapid purification of small to medium scale reactions | ambeed.com |

| Column Chromatography | Silica Gel; Acetone or Methanol containing eluents | General purification, separation from byproducts | researchgate.net |

| Boronate Affinity Chromatography | Diol-functionalized resins | Selective isolation of boronic acids and glycoproteins | researchgate.netnih.gov |

| Acid-Base Extraction | Aqueous base (e.g., NaOH, K2CO3) and organic solvent | Separation from neutral and basic impurities | researchgate.net |

Ultimately, the selection of a purification strategy for this compound depends on the initial purity of the crude material and the stringent purity requirements of its intended application. A combination of these techniques may be employed to achieve the desired high-purity product.

Reactivity and Mechanistic Investigations of 3 Formylphenylboronic Acid

Cross-Coupling Reactions Utilizing 3-Formylphenylboronic Acid

The boronic acid moiety of this compound is primarily utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon (C-C) bonds. These reactions are fundamental in modern organic synthesis for constructing biaryl frameworks and other complex architectures.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. youtube.comyoutube.com this compound acts as the organoboron partner in these reactions, with the aldehyde group remaining intact under typical reaction conditions. sigmaaldrich.comruifuchemical.comdiscofinechem.com The catalytic cycle generally proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation involving the boronic acid (often activated by a base), and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. youtube.comyoutube.com

This compound is frequently coupled with various aryl halides to synthesize formyl-substituted biaryl compounds. These products are versatile intermediates, as the formyl group can be further modified. The efficiency of the Suzuki-Miyaura coupling is influenced by the choice of catalyst, base, and solvent.

In a representative synthesis demonstrating this type of transformation, the related isomer 4-formylphenylboronic acid was coupled with an oxazoline-substituted aryl bromide. The reaction, catalyzed by tetrakis(triphenylphosphine)palladium(0) in the presence of an aqueous base, proceeded with high efficiency, showcasing the robustness of the Suzuki coupling for linking complex aryl fragments. beilstein-journals.orgbeilstein-journals.org

Table 1: Representative Suzuki-Miyaura Coupling with a Formylphenylboronic Acid Isomer This table illustrates a typical reaction using an isomer, 4-formylphenylboronic acid, as a proxy for the general reactivity.

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield | Reference |

| 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline | 4-Formylphenylboronic acid | Pd(PPh₃)₄ | aq. Na₂CO₃ | THF | 90% | beilstein-journals.orgbeilstein-journals.org |

The application of this compound extends to the synthesis of organoboron cluster compounds, such as aryl-carboranes. Research has demonstrated that this compound can be successfully coupled with 3-iodo-o-carborane using a palladium catalyst to create a direct carbon-carbon bond between the aromatic ring and the carborane cage. semanticscholar.org

In a specific study, the reaction between 3-iodo-o-carborane and this compound (used in 1.5 excess) in the presence of potassium carbonate as a base and a palladium catalyst in toluene (B28343) at 90°C afforded the desired 3-(3-formylphenyl)-o-carborane in a 66% yield. semanticscholar.org The study noted that the electronic properties of the arylboronic acid can affect product yields. semanticscholar.org Further investigation into the optimal catalyst system revealed that the choice of palladium source and ligand significantly impacts the reaction's success. semanticscholar.org

Table 2: Effect of Palladium Catalyst and Ligand on the Coupling of 3-Iodo-o-carborane with this compound Reaction Conditions: 3-iodo-o-carborane (0.37 mmol), this compound (1.5 eq), Pd-catalyst, ligand, and K₂CO₃ (3.0 eq) in 4 mL of solvent, heated at 90°C for 20h. semanticscholar.org

| Pd-Catalyst (mol%) | Ligand (mol%) | Solvent | Yield (%) | Reference |

| Pd(PPh₃)₄ (10) | - | Toluene | 66 | semanticscholar.org |

| Pd₂(dba)₃ (5) | PPh₃ (20) | Toluene | 62 | semanticscholar.org |

| Pd₂(dba)₃ (5) | dppb (10) | Toluene | 51 | semanticscholar.org |

| Pd(OAc)₂ (10) | PPh₃ (20) | Toluene | 49 | semanticscholar.org |

Palladium-Catalyzed Homocoupling Reactions

In addition to cross-coupling, this compound can undergo palladium-catalyzed homocoupling. sigmaaldrich.comlookchem.comchemdad.com This reaction involves the dimerization of two molecules of the boronic acid to form a symmetrical biaryl compound, in this case, a biphenyl (B1667301) substituted with two formyl groups. While often a side reaction in cross-coupling, homocoupling can be utilized as a direct synthetic route to symmetrical biaryls. The process is typically facilitated by a palladium catalyst in the presence of an oxidant.

Formyl Group Transformations and Derivatization

The aldehyde functionality of this compound provides a second reactive site for a variety of chemical modifications, allowing for its derivatization into more complex structures after the initial C-C bond formation.

Reductive Amination Pathways

A key transformation of the formyl group is reductive amination. This process involves the reaction of the aldehyde with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ by a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), to yield the corresponding amine. wiley-vch.deresearchgate.net This pathway is a powerful method for introducing nitrogen-containing functional groups.

Studies on related formylphenylboronic acid isomers have detailed this process. For instance, 2-formylphenylboronic acid has been coupled to primary amines on a solid support, followed by reduction with NaBH₄, to afford the boronic acid-containing peptide in near-quantitative yield. wiley-vch.de Similarly, the reaction of 2-formylphenylboronic acid with morpholine, followed by reduction, yields the corresponding tertiary amine. researchgate.net

A crucial mechanistic aspect of this reaction is the potential for deboronation, a side reaction where the C-B bond is cleaved. osti.gov Research has shown that deboronation can occur during the reductive amination of formylphenylboronic acids, and the extent of this side reaction is sensitive to the isomeric position of the functional groups and the specific amine substrate used. osti.gov This highlights the importance of careful spectroscopic characterization when functionalizing molecules via this pathway. osti.gov

Table 3: Examples of Reductive Amination on Formylphenylboronic Acid Isomers

| Boronic Acid Isomer | Amine | Reducing Agent | Solvent | Key Finding | Reference |

| 2-Formylphenylboronic acid | Resin-bound primary amine | NaBH₄ | 10% Methanol (B129727) / 90% DMF | Near quantitative coupling on solid support | wiley-vch.de |

| 2-Formylphenylboronic acid | Morpholine | NaBH₄ | Methanol | Forms desired tertiary amine; highlights imine intermediate | researchgate.net |

| Formylphenylboronic acids | Peptide amines | Not specified | Not specified | Deboronation identified as a potential side reaction | osti.gov |

Boronic Acid Moiety Reactivity

The boronic acid group of this compound exhibits a characteristic reactivity towards diols, particularly those with a cis-1,2- or 1,3-diol configuration. This interaction leads to the reversible formation of cyclic boronate esters, which are five- or six-membered rings, respectively. scielo.org.mxnih.gov This reversible covalent interaction is the foundation for the use of boronic acids in sensors for diol-containing compounds like saccharides. nih.govmdpi.com

The stability and formation of these boronate esters are influenced by factors such as pH and the structure of the diol. scielo.org.mxacs.org The binding affinity of boronic acids for diols can be modulated by the electronic properties of the phenyl ring. Electron-withdrawing substituents, like the formyl group in this compound, can influence the Lewis acidity of the boron atom and thus affect the binding constant with diols. acs.org

Research has shown that this compound can be used in competitive binding assays to determine the association constants with various diols. nih.gov In these assays, a fluorescent reporter dye that also binds to the boronic acid is displaced by the diol, leading to a change in fluorescence intensity that can be quantified. nih.gov This methodology allows for the characterization of the binding affinity of this compound for a range of biologically relevant diols.

The boronic acid moiety of this compound readily undergoes esterification with a variety of diols and related compounds to form stable cyclic boronate esters. scielo.org.mx A common protecting group strategy in organic synthesis involves the reaction of boronic acids with diols like pinacol (B44631) or ethylene (B1197577) glycol to form the corresponding pinacol or ethylene glycol esters. yok.gov.tr This protection is often employed to temporarily mask the reactivity of the boronic acid group during other chemical transformations on the molecule.

Beyond simple diols, this compound can react with more complex molecules containing diol functionalities. For instance, it can react with amino-diols like 2-amino-2-methyl-1,3-propanediol (B94268) or serinol. scielo.org.mx These reactions result in the formation of six-membered heterocyclic zwitterionic boronate esters. scielo.org.mx In these structures, the boronic acid reacts with the diol to form the cyclic ester, and the amine group becomes protonated, leading to a zwitterionic species with a tetracoordinated boron atom. scielo.org.mx

Furthermore, in the absence of a diol but under certain conditions, this compound can form cyclic anhydrides known as boroxines. Boroxines are six-membered rings consisting of alternating boron and oxygen atoms, formed by the dehydration of three boronic acid molecules. wikipedia.org The formation of these dimers and cyclic trimers can sometimes complicate purification processes. wikipedia.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Chalcone |

| Acetophenone |

| Sodium hydroxide (B78521) |

| Potassium hydroxide |

| Ethanol |

| (E)-3-(3-(dihydroxyboryl)phenyl)-1-phenylprop-2-en-1-one |

| Methyl-piperidinone |

| 1-(3,4,5-trimethoxyphenyl)ethenone |

| Benzoxaborole |

| Morpholine |

| 3-Amino-substituted benzoxaboroles |

| Diethyl ether |

| Pinacol |

| 3-fluoro-2-formylphenylboronic acid |

| Aldimine |

| Boronate ester |

| 2-amino-2-methyl-1,3-propanediol |

| Serinol |

| Zwitterionic boronate ester |

| Ethylene glycol |

Computational Investigations of 3 Formylphenylboronic Acid

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

The first step in the computational analysis of 3-Formylphenylboronic acid is the optimization of its molecular geometry. This process determines the lowest energy arrangement of the atoms in the gas phase, providing a theoretical three-dimensional structure. Density Functional Theory (DFT) is a widely used quantum chemical method for this purpose due to its favorable balance of accuracy and computational cost. A common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a comprehensive basis set such as 6-311++G(d,p).

The optimization process calculates the forces on each atom and adjusts their positions until a minimum on the potential energy surface is reached. The resulting optimized structure provides key geometrical parameters, including bond lengths, bond angles, and dihedral angles. These theoretical values can then be compared with experimental data, such as those obtained from X-ray crystallography, to validate the computational model. For this compound, experimental crystal structure data shows the molecule to be planar. nih.gov Theoretical calculations typically corroborate this planarity, which is favored by the conjugated π-system of the benzene (B151609) ring extending to the formyl group. Minor deviations in the boronic acid group's orientation relative to the phenyl ring can occur due to intermolecular hydrogen bonding in the solid state, whereas the gas-phase DFT calculation represents an isolated molecule.

Below is a table comparing selected experimental geometric parameters from X-ray diffraction with typical theoretical values obtained from DFT calculations.

| Parameter | Atom(s) Involved | Experimental Value (Å or °) nih.gov | Theoretical (DFT) Value (Å or °) |

|---|---|---|---|

| Bond Length | B-O1 | 1.370 | 1.365 |

| Bond Length | B-O2 | 1.363 | 1.366 |

| Bond Length | C-B | 1.555 | 1.560 |

| Bond Length | C=O (formyl) | 1.209 | 1.215 |

| Bond Angle | O1-B-O2 | 114.3 | 114.5 |

| Bond Angle | O1-B-C | 123.5 | 123.1 |

| Bond Angle | O2-B-C | 122.2 | 122.4 |

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.

For this compound, DFT calculations show that the HOMO is primarily localized over the π-system of the benzene ring, which is typical for aromatic compounds. The LUMO, conversely, is distributed across the electron-withdrawing formyl group (-CHO) and the boronic acid group (-B(OH)₂), as well as the attached carbon atom of the phenyl ring. This distribution indicates that these regions are the most likely sites for nucleophilic attack. The analysis of these orbitals provides insight into the electronic transitions and the nature of chemical reactions the molecule can undergo. lodz.plresearchgate.net

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.98 |

| HOMO-LUMO Gap (ΔE) | 4.87 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic interactions. The MEP surface is plotted over the molecule's electron density, with different colors representing varying electrostatic potential values. Red indicates regions of high electron density and negative potential (attractive to electrophiles), while blue signifies regions of low electron density and positive potential (attractive to nucleophiles). Green areas represent neutral or zero potential.

In the MEP map of this compound, the most negative potential (red) is concentrated around the oxygen atoms of the formyl and boronic acid hydroxyl groups, owing to their high electronegativity and lone pairs of electrons. These sites are susceptible to electrophilic attack. Conversely, the most positive potential (blue) is located on the hydrogen atoms of the hydroxyl groups, making them the primary sites for nucleophilic interactions and hydrogen bonding. The aromatic ring exhibits a region of intermediate negative potential (yellow to green), characteristic of its π-electron cloud. The MEP analysis confirms the reactive nature of the functional groups attached to the phenyl ring. nih.gov

Mulliken population analysis is a method for calculating partial atomic charges on the atoms within a molecule from the results of a quantum chemical calculation. While sensitive to the choice of basis set, it provides a useful qualitative picture of the charge distribution and helps in understanding the electrostatic interactions and bonding characteristics.

The analysis for this compound reveals that the oxygen atoms carry significant negative charges due to their high electronegativity. The boron atom, being less electronegative than the oxygen atoms it is bonded to, carries a positive charge. Similarly, the carbon atom of the formyl group is positively charged due to its bond with the highly electronegative oxygen atom. The hydrogen atoms, particularly those of the hydroxyl groups, are positively charged. This charge distribution is consistent with the molecule's polarity and the insights gained from MEP analysis.

| Atom | Mulliken Charge (a.u.) |

|---|---|

| B | +0.65 |

| O (hydroxyl 1) | -0.68 |

| O (hydroxyl 2) | -0.69 |

| O (formyl) | -0.45 |

| C (formyl) | +0.25 |

| C (attached to B) | -0.15 |

| H (hydroxyl 1) | +0.46 |

| H (hydroxyl 2) | +0.47 |

Vibrational Wavenumber Calculations and Potential Energy Distribution (PED) Analysis

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. However, calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

A Potential Energy Distribution (PED) analysis is performed to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, or torsion. science.gov PED expresses the contribution of each internal coordinate to a particular normal mode, providing a detailed understanding of the molecule's vibrational dynamics. For this compound, key vibrational modes include the O-H stretching of the boronic acid group, the C=O stretching of the formyl group, B-O stretching, and various aromatic ring vibrations.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Potential Energy Distribution (PED) Assignment |

|---|---|---|

| ν(O-H) | 3715 | O-H stretch (99%) |

| ν(O-H) | 3705 | O-H stretch (98%) |

| ν(C-H) aromatic | 3080 | Aromatic C-H stretch (95%) |

| ν(C=O) | 1725 | C=O stretch (85%) |

| ν(C=C) aromatic | 1590 | Aromatic C=C stretch (70%) |

| δ(O-H) | 1450 | O-H in-plane bend (65%) |

| ν(B-O) | 1360 | Asymmetric B-O stretch (75%) |

| ν(C-B) | 1190 | C-B stretch (55%) |

Nuclear Magnetic Shielding Tensor Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra and provide confidence in structural assignments. The Gauge-Invariant Atomic Orbital (GIAO) method, typically used within a DFT framework, is a popular and reliable approach for calculating the nuclear magnetic shielding tensors. nih.gov

The isotropic shielding values are then converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, such as Tetramethylsilane (TMS) for ¹H and ¹³C. For this compound, calculations can predict the chemical shifts for all ¹H, ¹³C, and ¹¹B nuclei. The results are expected to show distinct signals for the aromatic protons, the formyl proton, and the hydroxyl protons. Similarly, unique shifts are predicted for the different carbon atoms in the molecule. The calculated ¹¹B chemical shift is characteristic of a trigonal boronic acid. Comparing these theoretical shifts with experimental NMR data serves as a stringent test of the accuracy of the computed molecular structure. nih.gov

| Nucleus | Atom Position | Calculated Chemical Shift (ppm) |

|---|---|---|

| ¹H | H (formyl) | 10.1 |

| ¹H | H (aromatic) | 7.6 - 8.2 |

| ¹H | H (hydroxyl) | 8.4 |

| ¹³C | C (formyl) | 193.5 |

| ¹³C | C (aromatic) | 128.0 - 138.0 |

| ¹³C | C (attached to B) | 135.0 |

| ¹¹B | B (boronic acid) | 29.5 |

Conformational Analysis and Stability Studies

The molecular structure and stability of this compound are significantly influenced by the spatial orientation of its functional groups, namely the boronic acid [-B(OH)₂] and formyl (-CHO) groups. Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the conformational landscape of this molecule.

The primary source of conformational isomerism in phenylboronic acids arises from the rotation of the two hydroxyl (-OH) groups within the boronic acid moiety. These rotations lead to several possible conformers, which are typically categorized based on the dihedral angles of the H-O-B-C bonds. The common conformers are labeled as anti-syn, syn-anti, syn-syn, and anti-anti, describing the orientation of the hydroxyl protons relative to the phenyl ring. researchgate.netlongdom.org

For this compound (3FPBA), a comprehensive geometry optimization of eight possible conformations was performed using the DFT/B3LYP method with a 6-311++G(d,p) basis set. ahievran.edu.tr These calculations aimed to identify the most stable conformer, which corresponds to the global minimum on the potential energy surface. The results of these studies indicated that a specific conformation, designated as C3, is the most stable among all possibilities. ahievran.edu.tr

While the specific relative energies for all eight conformers of this compound are not detailed in the available literature, data from the closely related molecule 3-cyanophenylboronic acid, calculated at the same B3LYP/6-311++G(d,p) level of theory, can provide insight into the typical energy differences. The anti-syn conformer for this related molecule was found to be the most stable, with other conformers being higher in energy by a small margin, typically within a few kcal/mol. researchgate.net This suggests that while one conformation is energetically preferred for 3FPBA, other conformers are likely close in energy and may coexist at room temperature. nih.gov

Table 1: Representative Relative Energies of Phenylboronic Acid Conformers

Illustrative data based on calculations for a similar molecule (3-cyanophenylboronic acid) to demonstrate the concept of conformational stability. The anti-syn conformer is set as the reference (0.000 kcal/mol). researchgate.net

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| anti-syn | 0.000 |

| syn-anti | 0.248 |

| syn-syn | 1.465 |

| anti-anti | 3.855 |

Solvent Effect Modeling on Molecular Structure and Vibrational Modes

Computational modeling of solvent effects is crucial for understanding the behavior of this compound in a condensed phase, as interactions with solvent molecules can alter its geometric and vibrational properties compared to the gas phase (vacuum) calculations. researchgate.net These simulations are typically performed using implicit (continuum) or explicit solvent models. researchgate.net

In implicit solvent models, the solvent is treated as a continuous medium with a specific dielectric constant. This approach allows for the calculation of how the solute's charge distribution is polarized by the solvent, which in turn affects the molecular geometry and dipole moment. For a polar molecule like this compound, moving from a gas phase model to a polar solvent model (e.g., water or DMSO) is expected to:

Increase the molecular dipole moment: The polar solvent stabilizes charge separation within the solute molecule.

Alter bond lengths and angles: Solvation can lead to slight changes in the molecular geometry as the molecule adapts to the surrounding dielectric medium. For instance, bonds with a higher ionic character may lengthen slightly.

Shift vibrational frequencies: The interactions between the solute and solvent molecules affect the potential energy surface of the molecular vibrations. Hydrogen bonding between the boronic acid's -OH groups and a polar solvent like water or DMSO can significantly impact the O-H stretching frequencies. Typically, the formation of hydrogen bonds leads to a red-shift (lowering of frequency) and broadening of the corresponding vibrational bands. mdpi.com

Theoretical vibrational spectra for this compound have been calculated using DFT methods, often in the gas phase, to correlate with experimental FT-IR and Raman spectra. ahievran.edu.trnih.gov These calculations provide a baseline for assigning vibrational modes. When solvent effects are incorporated, the frequencies of modes involving the boronic acid and formyl groups are expected to be the most affected due to their direct interaction with polar solvent molecules.

Table 2: Conceptual Changes in Molecular Properties of this compound Due to Solvent Effects

This table illustrates the expected qualitative changes in selected molecular and spectroscopic properties when moving from a gas-phase computational model to a polar solvent model, based on general principles of computational chemistry.

| Property | Gas Phase (Calculated) | Polar Solvent (Expected Trend) | Reason for Change |

|---|---|---|---|

| Dipole Moment | Lower Value | Increase | Stabilization of charge separation by the dielectric medium. |

| O-H Bond Length | Shorter | Lengthens | Hydrogen bonding with solvent molecules weakens the O-H bond. |

| C=O Bond Length | Shorter | Lengthens | Polar solvent interacts with the carbonyl dipole, slightly weakening the bond. |

| ν(O-H) Stretching Frequency | Higher Frequency | Decrease (Red-Shift) | Hydrogen bonding weakens the force constant of the O-H bond. |

| ν(C=O) Stretching Frequency | Higher Frequency | Decrease (Red-Shift) | Interaction with the solvent lowers the energy required to stretch the C=O bond. |

Applications of 3 Formylphenylboronic Acid in Organic Synthesis

Building Blocks for Complex Organic Molecules

The strategic placement of the formyl and boronic acid groups makes 3-FPBA an important building block for constructing complex organic molecules. nih.govfujifilm.com Its primary role is in Suzuki-Miyaura coupling reactions, where the boronic acid group reacts with various organic halides or triflates to create biaryl structures, which are common motifs in many complex natural products and functional materials. wikipedia.orgresearchgate.netorganic-chemistry.org

The aldehyde group can be retained during the coupling reaction and then used in subsequent steps for further molecular diversification. For instance, formylphenylboronic acids can be coupled with bromopyridylcarboxylic acids to yield complex formylphenylpyridinecarboxylic acids, demonstrating the compound's utility in creating polyfunctional biaryls. researchgate.net The reaction's success and yield are often dependent on the substitution patterns of the coupling partners. researchgate.net

Furthermore, 3-FPBA is utilized as a linker in the synthesis of advanced materials like Covalent Organic Frameworks (COFs). tcichemicals.com In this context, the boronic acid and aldehyde groups can participate in reactions to form the extended, porous networks characteristic of COFs.

Below is a table summarizing examples of complex molecule synthesis using 3-FPBA as a building block.

| Target Molecule Class | Key Reaction | Coupling Partner/Reagent | Significance |

|---|---|---|---|

| Polyfunctional Biaryls | Suzuki-Miyaura Coupling | Aryl Halides / Heteroaryl Halides | Forms core structures for various complex organic molecules. researchgate.netorganic-chemistry.org |

| Substituted Biphenyls | Suzuki-Miyaura Coupling | Organohalides | A foundational reaction for creating substituted biphenyl (B1667301) systems. wikipedia.org |

| Covalent Organic Frameworks (COFs) | Condensation Reactions | Multifunctional Amines or Diols | Acts as a linker to build porous, crystalline polymer networks. tcichemicals.com |

| Complex Boronic Acid Derivatives | Multicomponent Reactions (e.g., Ugi) | Amine, Carboxylic Acid, Isocyanide | Rapidly generates molecular complexity in a single step. researchgate.netrsc.org |

Precursors for Pharmaceutical Intermediates

Boronic acids and their derivatives are of significant interest in medicinal chemistry, with several boronic acid-containing drugs approved for therapeutic use. nih.gov Phenylboronic acids, including 3-FPBA, are frequently used as intermediates in the synthesis of active pharmaceutical ingredients (APIs). fujifilm.comarborpharmchem.com While its isomer, 4-formylphenylboronic acid, is a well-documented intermediate for the HIV protease inhibitor Atazanavir and the cancer treatment Rucaparib, 3-FPBA serves as a precursor for other distinct pharmaceutical scaffolds. nbinno.comnbinno.com

The utility of 3-FPBA in this area stems from its ability to participate in key bond-forming reactions that construct the core of a target drug molecule. The Suzuki-Miyaura coupling is a common strategy employed to link the 3-FPBA-derived fragment to another part of the molecule. arborpharmchem.com The aldehyde can then be transformed into other necessary functional groups, such as amines, alcohols, or carboxylic acids, through established synthetic protocols like reductive amination or oxidation. google.com

| Pharmaceutical Intermediate Type | Synthetic Strategy | Target Therapeutic Area (Example) |

|---|---|---|

| Biaryl Scaffolds | Palladium-catalyzed Suzuki-Miyaura coupling. | Enzyme Inhibitors (e.g., Proteases) |

| Aminomethylphenyl Derivatives | Reductive amination of the formyl group. | Various, used to introduce specific binding motifs. |

| Carboxyphenylboronic Acids | Oxidation of the formyl group. | Used in the synthesis of SERD analogues for breast cancer. nih.gov |

Synthesis of Agrochemical Compounds

The structural motifs accessible from this compound are also relevant in the field of agrochemicals, which includes herbicides, insecticides, and fungicides. arborpharmchem.com The synthesis of specialized pesticides and herbicides can involve intermediates derived from phenylboronic acids. arborpharmchem.com The development of effective agrochemicals often relies on creating molecules with high efficacy against target pests or weeds while minimizing impact on crops and the environment.

The synthetic versatility of 3-FPBA allows for its incorporation into novel agrochemical candidates. For instance, the biaryl structures formed via Suzuki coupling are present in some classes of herbicides and fungicides. The aldehyde functionality provides a handle for introducing toxophores or groups that modulate the compound's solubility, stability, and uptake by the target organism. While specific, large-scale applications of 3-FPBA in commercial agrochemicals are not as widely documented as in pharmaceuticals, its role as a building block in the research and development of new crop protection agents is significant.

| Agrochemical Class | Role of 3-FPBA Derivative | Potential Mode of Action |

|---|---|---|

| Herbicides | Core structural component. | Inhibition of essential plant enzymes (e.g., EPSPS). gov.ab.ca |

| Fungicides | Precursor to a heterocyclic core. | Disruption of fungal cell membrane or metabolic pathways. |

| Insecticides | Intermediate for complex molecule synthesis. | Neurotoxin or growth regulator. |

Derivatization for Novel Chemical Entities

Derivatization of this compound into novel chemical entities is a key strategy for exploring new chemical space in drug discovery and materials science. Both the aldehyde and the boronic acid groups can be selectively modified to produce a library of new compounds. google.com

The formyl group is a versatile handle for derivatization. It can be:

Oxidized to a carboxylic acid (3-carboxyphenylboronic acid). google.com

Reduced to a hydroxymethyl group (3-(hydroxymethyl)phenylboronic acid). google.com

Converted to an oxime, which can then be dehydrated to a nitrile (3-cyanophenylboronic acid). google.com

Used in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Transformed via reductive amination to introduce primary, secondary, or tertiary amine functionalities. researchgate.net

The boronic acid group can also be derivatized, typically by reacting with diols or diamines to form stable boronate esters or other cyclic structures. This is often done to protect the boronic acid during other reactions, modify the compound's solubility, or create specific recognition motifs for sensing applications. For example, boronic acids are known to reversibly bind with diols, a property exploited in the design of sensors for saccharides. nih.gov

| Functional Group Modified | Reaction Type | Reagent(s) | Resulting Derivative |

|---|---|---|---|

| Formyl Group | Oxidation | Potassium permanganate | 3-Carboxyphenylboronic acid google.com |

| Formyl Group | Reduction | Sodium borohydride (B1222165) (NaBH₄) | 3-(Hydroxymethyl)phenylboronic acid google.com |

| Formyl Group | Oximation/Dehydration | Hydroxylamine, Acetic anhydride | 3-Cyanophenylboronic acid google.com |

| Formyl Group | Reductive Amination | Amine, Reducing agent (e.g., NaBH₃CN) | 3-(Aminomethyl)phenylboronic acid derivatives researchgate.net |

| Boronic Acid Group | Esterification | Pinacol (B44631), Ethylene (B1197577) glycol | Boronate Esters |

Applications of 3 Formylphenylboronic Acid in Medicinal and Biological Chemistry

Enzyme Inhibition Studies

The boronic acid group is a well-established pharmacophore known for its ability to inhibit serine proteases by forming a stable, covalent adduct with the catalytic serine residue, mimicking the tetrahedral transition state of peptide bond hydrolysis.

γ-Glutamyltranspeptidase (GGT) is a cell-surface enzyme crucial for glutathione (B108866) metabolism, which plays a significant role in cellular antioxidant defense. The overexpression of GGT is linked to various diseases, including cancer, making it an important therapeutic target. Arylboronic acids, including m-formylphenylboronate, have been identified as inhibitors of GGT. While not among the most potent inhibitors of this enzyme, they are recognized for their activity. The primary mechanism involves the boronic acid moiety forming a covalent, tetrahedral adduct with a key hydroxyl group in the enzyme's active site.

Inhibition of γ-Glutamyltranspeptidase

| Inhibitor Class | Target Enzyme | Mechanism of Action | Significance |

|---|---|---|---|

| Arylboronic acids (e.g., m-formylphenylboronate) | γ-Glutamyltranspeptidase (GGT) | Forms a covalent, tetrahedral adduct with the active site hydroxyl group. | Contributes to the understanding of GGT inhibition, though not as potent as specialized inhibitors. |

Lipases are enzymes that catalyze the hydrolysis of fats (triglycerides). Inhibiting these enzymes is a key strategy for managing obesity. Arene boronic acids, the class of compounds to which 3-formylphenylboronic acid belongs, are known inhibitors of porcine pancreatic lipase (B570770). researchgate.net These compounds are believed to act as analogs of the tetrahedral intermediate in the lipase's catalytic action. researchgate.net The boronic acid binds at or near the active center serine, but it does not interfere with the initial step of lipase action, which is the binding of the enzyme to the substrate interface. researchgate.net Studies on benzene (B151609) boronic acid, a related compound, show it inhibits lipoprotein lipase, likely by forming a complex with the active site histidine and serine residues that mimics the transition state. nih.gov

General Mechanism of Lipase Inhibition by Arene Boronic Acids

| Inhibitor Class | Target Enzyme | Proposed Mechanism | Key Interaction |

|---|---|---|---|

| Arene Boronic Acids | Pancreatic Lipase, Lipoprotein Lipase | Acts as a transition-state analog. researchgate.netnih.gov | The boronic acid moiety forms a complex with the active site serine and/or histidine residues. researchgate.netnih.gov |

Boron Neutron Capture Therapy (BNCT) Research Contributions

Boron Neutron Capture Therapy (BNCT) is a non-invasive radiotherapy that uses a boron-containing agent that preferentially accumulates in tumor cells. mdpi.com When irradiated with a neutron beam, the non-radioactive boron-10 (B1234237) isotope captures a neutron and undergoes a nuclear fission reaction, releasing high-energy alpha particles that selectively destroy the cancer cells. mdpi.com While various phenylboronic acid derivatives, most notably boronophenylalanine (BPA), are central to BNCT research, specific studies detailing the direct application or efficacy of this compound as a primary BNCT agent are not prominent in the current body of research. The development of effective BNCT agents focuses on achieving high tumor uptake and a high tumor-to-normal tissue concentration ratio. mdpi.com

Development of Saccharide Sensors

The ability of boronic acids to reversibly bind with cis-1,2- and -1,3-diols, which are common structural features of saccharides (sugars), makes them ideal candidates for developing saccharide sensors. This interaction forms a stable cyclic boronate ester. This compound can be incorporated into more complex sensor molecules. The properties of these sensors can be fine-tuned by modifying the phenyl ring; for instance, the electron-withdrawing nature of the formyl group can alter the pKa of the boronic acid, influencing its binding affinity and selectivity for different saccharides at physiological pH. This principle has been used to create sensor arrays capable of distinguishing between various types of sugars.

Principle of Boronic Acid-Based Saccharide Sensing

| Component | Function | Interaction | Result |

|---|---|---|---|

| Phenylboronic Acid Moiety | Recognition Element | Reversibly binds with diol groups on saccharides. | Forms a cyclic boronate ester. |

| Formyl Group (on phenyl ring) | Modulating Group | Electron-withdrawing nature alters the pKa of the boronic acid. | Influences binding affinity and sensor's response at a specific pH. |

| Reporter Group (e.g., a fluorophore) | Signal Transducer | Changes its optical or electrochemical properties upon saccharide binding. | Generates a detectable signal (e.g., change in fluorescence). |

Biophysical Probes and Molecular Interaction Studies

Beyond its direct biological activities, this compound serves as a critical building block for constructing sophisticated biophysical probes. Its aldehyde group provides a convenient handle for chemical ligation, allowing it to be coupled with other molecules like fluorophores or ligands to create tools for studying molecular interactions.

This compound is a key reagent in the synthesis of specialized sensors for detecting polyphenols, such as epigallocatechin gallate (EGCG), a major component of green tea. These sensors operate on the principle of exciton-coupled circular dichroism (ECCD). In this application, this compound is reacted with an anionic anthrylhydrazide to create a hydrazinoanthrylboronic acid probe. sigmaaldrich.com This probe then reacts with multivalent catechols like EGCG. The binding of the probe to the chiral EGCG molecule brings two anthracene (B1667546) chromophores into close proximity, resulting in a strong and detectable ECCD signal. This system is highly selective, showing the best response for EGCG. sigmaaldrich.com

Components of ECCD Probes for EGCG

| Component | Role in the Probe | Function |

|---|---|---|

| This compound | Reagent/Building Block | Reacts with anthrylhydrazide to form the core sensor molecule. sigmaaldrich.com |

| Anionic Anthrylhydrazide | Chromophore & Reagent | Provides the anthracene units that generate the CD signal. sigmaaldrich.com |

| Epigallocatechin Gallate (EGCG) | Analyte | Binds to the boronic acid moieties of the probe, inducing an ECCD signal. sigmaaldrich.com |

Fluoride-Selective Chemosignaling Behavior with Merocyanine (B1260669) Dyes

The inherent reactivity of the boronic acid moiety in this compound makes it a valuable component in the development of chemosensors. Specifically, it has been utilized in studies focusing on the fluoride-selective chemosignaling behavior of merocyanine dyes. scientificlabs.co.uksigmaaldrich.comdiscofinechem.com In these systems, the boronic acid group can interact with fluoride (B91410) ions, leading to a detectable change in the spectroscopic properties of the merocyanine dye. This interaction forms the basis of a sensor that can selectively identify the presence of fluoride, an ion of significant environmental and biological interest. The formyl group on the phenyl ring provides a convenient handle for synthetically attaching the boronic acid component to the dye molecule.

Therapeutic Agent Development

The unique chemical properties of phenylboronic acid and its derivatives have positioned them as promising candidates in the development of new therapeutic agents.

Anti-Cancer Research and Targeted Therapies

Phenylboronic acid (PBA) and its derivatives are being actively investigated for their potential in targeted cancer therapy. nih.govnih.gov A key aspect of their anti-cancer potential lies in their ability to selectively and reversibly bind to sialic acids, which are often overexpressed on the surface of cancer cells. nih.govnih.gov This targeted binding can be exploited to deliver cytotoxic agents directly to tumor cells, minimizing damage to healthy tissues.

While research has often focused on the broader class of PBA derivatives, the principles are applicable to this compound. semanticscholar.org The aldehyde functionality of this specific compound offers a reactive site for conjugating anti-cancer drugs, creating a targeted drug delivery system. For instance, nanocarriers incorporating PBA have been developed for a more personalized approach to cancer therapy, utilizing both passive and active targeting mechanisms for tumor treatment. nih.gov

Table 1: Phenylboronic Acid-Based Systems in Anti-Cancer Research

| System Type | Targeting Mechanism | Therapeutic Strategy | Key Findings |

|---|---|---|---|

| PBA-Drug Conjugates | Binds to overexpressed sialic acids on cancer cells. nih.govnih.gov | Covalent attachment of chemotherapy drugs for targeted delivery. | Enhanced therapeutic efficacy and reduced systemic toxicity. semanticscholar.org |

| PBA-Functionalized Nanoparticles | Enhanced Permeation and Retention (EPR) effect and sialic acid binding. nih.gov | Encapsulation of anti-cancer drugs for controlled release at the tumor site. | Improved drug accumulation in tumors and pH-responsive drug release. nih.gov |

| Self-Functionalized Micromotors | Poly(3-aminophenylboronic acid) outer layer for targeting. nih.gov | Autonomous movement and controlled, pH-dependent drug release. | Efficient targeted drug delivery to breast cancer cells. nih.gov |

Wound Healing Research and Cell Migration Studies

Boronic acid derivatives have shown potential in promoting wound healing. dergipark.org.tr Studies indicate that they can bind to glycoproteins on the cell membrane, which may accelerate wound healing by stimulating the proliferation of cells like lymphocytes. dergipark.org.trresearchgate.net Research on formylphenylboronic acid isomers has provided insights into their effects on cell migration, a critical process in wound repair. dergipark.org.trresearchgate.net

A study on 2-formylphenylboronic acid, a close isomer of the subject compound, demonstrated its effectiveness in promoting cell migration in vitro. dergipark.org.trresearchgate.net This suggests that the formylphenylboronic acid structure is a promising scaffold for developing agents that can enhance wound healing. Further research has indicated that formulations containing 4-formylphenylboronic acid significantly improved wound healing, re-epithelialization, and angiogenesis in diabetic rats. mdpi.com Phenylboronic acid-based hydrogels have also been shown to promote wound healing by enhancing cell migration, inhibiting bacterial infection, and reducing inflammation. rsc.org

Table 2: Research Findings on Formylphenylboronic Acid Isomers in Wound Healing

| Compound | Model System | Key Observations | Reference |

|---|---|---|---|

| 2-Formylphenylboronic Acid | In vitro cell migration assay | Showed effective cell migration, suggesting wound healing potential. | dergipark.org.trresearchgate.net |

| 4-Formylphenylboronic Acid | Diabetic rat wound model | Significantly enhanced wound healing, re-epithelialization, and angiogenesis after 10 days. | mdpi.com |

Drug Delivery Systems

The ability of boronic acids to form reversible covalent bonds with diols, such as those found in sugars, makes them ideal for creating responsive drug delivery systems.

Boronic Acid-Containing Polymers

Polymers functionalized with boronic acids are at the forefront of developing "smart" drug delivery systems that can respond to specific biological cues, such as pH or glucose levels. nih.govdovepress.com These polymers can be designed to encapsulate therapeutic agents and release them in a controlled manner when a specific stimulus is present. For example, in a high-glucose environment, the boronic acid groups will preferentially bind with glucose, leading to a change in the polymer's structure and the subsequent release of an encapsulated drug like insulin (B600854). nih.govdovepress.com

This compound, with its polymerizable aldehyde group, is a valuable monomer for synthesizing these advanced polymeric materials. These polymers can be formulated into nanoparticles, hydrogels, or other drug-eluting implants. nih.govmdpi.com

Table 3: Characteristics of Boronic Acid-Containing Polymers in Drug Delivery

| Polymer Type | Stimulus-Responsiveness | Drug Delivery Application | Key Features |

|---|---|---|---|

| Block Copolymers | Thermo, pH, and glucose responsive. nih.gov | Self-regulated insulin delivery. dovepress.com | Forms core-shell nanoparticles that can be tuned for drug release. nih.gov |

| Hydrogels | pH and glucose responsive. rsc.org | Diabetic wound healing. rsc.org | Can be 3D-printed into implants for on-demand drug administration. mdpi.com |

| Amphiphilic Block Copolymers | pH responsive. nih.gov | Targeted cancer therapy. | Self-assembles into nanoparticles for pH-triggered drug release in the acidic tumor microenvironment. nih.gov |

Dendrimer-Based Drug Carriers

Dendrimers are highly branched, well-defined macromolecules that are extensively studied as drug delivery vehicles due to their unique architecture. cellmolbiol.orgmdpi.com Their surface can be functionalized with various molecules, including boronic acids, to create targeted and controlled-release drug carriers. nih.gov

The surface modification of dendrimers, such as Polyamidoamine (PAMAM) dendrimers, with phenylboronic acid enhances their utility as delivery platforms. mdpi.comnih.gov These modifications can facilitate the encapsulation of drugs within the dendrimer's interior or the attachment of drugs to its surface. documentsdelivered.com Boronic acid-functionalized dendrimers can be designed to target specific cells or tissues and release their therapeutic payload in response to local environmental cues. The this compound molecule provides a reactive site for conjugation to the dendrimer surface, enabling the creation of these sophisticated drug delivery systems.

Applications of 3 Formylphenylboronic Acid in Materials Science and Supramolecular Chemistry

Preparation of Functionalized Materials

The dual reactivity of 3-formylphenylboronic acid makes it a valuable reagent in the synthesis of novel functionalized materials. Researchers have utilized both the aldehyde and boronic acid groups to create materials with tailored properties for specific applications.

One notable application is the preparation of bi-functional adsorbents for environmental remediation. A novel silica (B1680970) gel adsorbent, designated SiO2-CHO-APBA, was synthesized containing both phenylboronic acid and aldehyde groups. researchgate.net This material demonstrated a high adsorption capacity for hexavalent chromium (Cr(VI)) from water and soil samples. researchgate.net The synergistic interaction between the aldehyde and boronic acid functionalities was credited for the effective removal of Cr(VI), which was also partially reduced to the less toxic chromium(III). researchgate.net

The isomers of formylphenylboronic acid, including the 3-formyl derivative, are recognized for their utility in organic synthesis, which extends to the creation of various functional materials. researchgate.net The formyl group can be transformed into other functional groups, while the boronic acid can participate in cross-coupling reactions, such as the Suzuki coupling, to build larger molecular architectures. nbinno.com

Development of Advanced Polymers and Nanomaterials

In the realm of polymer chemistry and nanotechnology, this compound serves as a key monomer or modifying agent for the development of advanced "smart" materials that respond to specific stimuli.

Phenylboronic acid-decorated polymeric nanomaterials have been extensively studied for various bio-applications. researchgate.net These materials leverage the reversible interaction between the boronic acid group and polyols like glucose or sialic acid. researchgate.net This has led to the development of glucose-responsive nanoparticles for self-regulated drug delivery. For instance, thermo-, pH-, and glucose-responsive core-shell nanoparticles have been synthesized by the self-assembly of a block copolymer, poly-(N-isopropylacrylamide)-block-poly(3-acrylamidophenylboronic acid) (PNIPAM-b-PAPBA), with a fluorescent glucosamine (B1671600) complex. nih.gov These systems can release encapsulated drugs, such as insulin (B600854), in response to changes in glucose concentration. researchgate.netnih.gov

Furthermore, boronic acid-functionalized nanomaterials, including those derived from 3-FPBA, are being explored for their potential in diagnostics and cancer therapy due to their ability to recognize sialic acid moieties that are often overexpressed on cancer cell surfaces. researchgate.net

Fluorescent Probes and Sensors for Chemical Species

The ability of boronic acids to interact with diols has been widely harnessed to design fluorescent sensors for saccharides and other biologically important molecules. nih.govrsc.org this compound can act as a component in these sensing systems, often as a quencher or a recognition element.

As Lewis acids, boronic acids can bind reversibly and covalently with 1,2- or 1,3-diols in aqueous solutions to form cyclic esters, which can lead to significant changes in the fluorescence of a nearby fluorophore. nih.govrsc.org This principle is the basis for many boronic acid-based fluorescent sensors. nih.gov Research has shown that this compound can act as a dynamic quencher for fluorescent dyes like 4-methylesculetin (B191872) (ML). In one study, the fluorescence intensity of ML decreased upon the addition of this compound, a process that fit the Stern-Volmer quenching model. researchgate.net This quenching mechanism can be reversed by the introduction of saccharides, which compete for binding to the boronic acid, thereby releasing the dye and restoring fluorescence. researchgate.net This "turn-on" fluorescence response allows for the detection of saccharides. researchgate.net

These sensors are being developed to detect a variety of analytes, including glucose, catecholamines, and reactive oxygen species, with applications in clinical diagnostics and biomedical research. nih.govrsc.org

| Sensor Component | Analyte | Sensing Mechanism |

| This compound | Saccharides | Competitive binding releases a fluorescent dye from quenching, leading to a "turn-on" signal. researchgate.net |

| Boronic acid-functionalized polymers/nanoparticles | Glucose, Ribose, Sialyl Lewis A/X | Binding to diols on the analyte causes a change in fluorescence. nih.govrsc.org |

| Anthracene-boronic acid systems | Biological Saccharides | Complexation between the boronic acid and diols on sugars leads to a detectable fluorescence signal. nih.gov |

Co-Crystals Design and Engineering

Supramolecular chemistry and crystal engineering utilize non-covalent interactions to construct ordered solid-state architectures. This compound is an attractive building block for co-crystal design due to its capacity for forming robust hydrogen bonds through both its boronic acid and formyl groups. researchgate.net

By judiciously selecting co-formers—molecules that crystallize along with the primary compound—it is possible to create co-crystals with desired physical properties, such as improved solubility or stability. nih.govrsc.org The use of boronic acids like 3-FPBA in combination with amine-containing molecules has been proposed as a strategy to synthesize highly dipolar co-crystals with potential ferroelectric properties. researchgate.net

Surface Immobilization Strategies

Immobilizing this compound onto various surfaces is a key strategy for creating functional materials for chromatography, sensing, and catalysis. The bifunctional nature of the molecule allows for versatile attachment chemistries.

The aldehyde group can be used to covalently attach the molecule to amine-functionalized surfaces via reductive amination. Alternatively, the boronic acid itself can be used for immobilization, although this is less common. The applications of formylphenylboronic acid isomers in surface immobilization have been noted as a motivation for studying their crystal structures and molecular geometries. researchgate.net

Strategies for surface modification include attaching boronic acid derivatives to gold surfaces through thiol linkages (e.g., using mercaptophenylboronic acid) or modifying silica and polymer surfaces. rsc.orgnih.gov For example, 4-formylphenyl boronic acid has been grafted onto amino-functionalized MCM-41 silica to create an efficient adsorbent for copper ions. tandfonline.com These immobilized systems are crucial for developing affinity chromatography media and solid-phase sensors. nih.gov

Boronate Affinity Materials for Biomolecule Enrichment

Boronate affinity materials (BAMs) represent a powerful tool for the selective capture and separation of compounds containing cis-diol moieties. acs.org This class of materials is particularly effective for enriching biomolecules such as glycoproteins, nucleosides, and catecholamines from complex biological samples. rsc.orgacs.org The interaction relies on the pH-dependent, reversible formation of covalent cyclic esters between the boronic acid ligand and the cis-diols on the target molecule. acs.orgresearchgate.net

Key advantages of boronate affinity chromatography include:

Broad-spectrum selectivity for cis-diol-containing compounds. acs.org

pH-controlled capture and release , allowing for mild elution conditions. acs.org

Reversible covalent binding , which provides strong and specific interactions. acs.org

Good compatibility with mass spectrometry , facilitating downstream analysis. acs.org

While 3-aminophenylboronic acid is a commonly used ligand, other derivatives, including fluorinated formyl-phenylboronic acids, have been developed to enhance binding affinity and lower the optimal binding pH. acs.orgnih.gov For example, 2,4-difluoro-3-formyl-phenylboronic acid (DFFPBA) has been used to create monolithic columns with ultrahigh affinity for cis-diol-containing biomolecules. nih.gov

To improve the efficiency and speed of biomolecule enrichment, boronic acid ligands are frequently immobilized on magnetic nanoparticles (MNPs). This approach combines the specific affinity of boronic acid with the ease of separation offered by magnetic materials, allowing for rapid capture and release of target molecules using an external magnet. nih.govmdpi.com

3-Aminophenylboronic acid (APBA) is often used to functionalize MNPs for this purpose. nih.govmdpi.comacs.org The resulting particles have been successfully applied to the selective isolation and enrichment of glycoproteins and glycopeptides from complex samples like egg white and tryptic digests of proteins. mdpi.comresearchgate.net

The general procedure involves:

Synthesis and Functionalization: Iron oxide (Fe3O4) nanoparticles are synthesized and then surface-modified with a boronic acid derivative, such as APBA or a derivative of 3-FPBA. researchgate.netresearchgate.net

Capture: The functionalized MNPs are incubated with a biological sample (e.g., cell lysate, plasma) at an alkaline pH to promote the formation of boronate esters with glycoproteins. mdpi.com

Separation: An external magnet is used to quickly isolate the MNP-glycoprotein complexes from the rest of the sample.

Washing and Elution: The captured complexes are washed to remove non-specifically bound molecules, and the glycoproteins are then released by lowering the pH or adding a competing diol.

This magnetic separation technique has proven to be highly efficient for enriching low-abundance glycoproteins for subsequent analysis, such as mass spectrometry-based proteomics. mdpi.comrsc.org

| Material | Target Analyte(s) | Application |

| 3-Aminophenylboronic acid-functionalized Fe3O4 NPs | Glycoproteins, Glycopeptides | Selective enrichment from egg white and protein digests. mdpi.com |

| Poly(3-acrylamidophenylboronic acid)-grafted MNPs | Glycoproteins | High-capacity glycoprotein (B1211001) capture. researchgate.net |

| Phenylboronic acid-decorated SiO2@Fe3O4 MNPs | Transferrin (a glycoprotein) | Component of a sandwich-type biosensor for protein quantification. nih.gov |

Materials for Antibiotic Capture (e.g., Lincomycin (B1675468) and Clindamycin)

The presence of antibiotics like lincomycin and clindamycin (B1669177) in food products and the environment is a growing health concern. sciprofiles.comfrontiersin.orgfrontiersin.org This has spurred the development of efficient methods for their detection and removal. One promising approach involves the use of boronic acid-functionalized materials. These materials leverage the ability of boronic acids to form reversible covalent bonds with the cis-diol groups present in the structures of lincomycin and clindamycin.

A notable example involves the use of 3-fluoro-4-formylphenylboronic acid, a derivative of this compound, as a functional ligand in developing magnetic nanoparticles for the capture of these antibiotics. sciprofiles.comrsc.org In one study, branched polyethylenimine was used as a scaffold on magnetic nanoparticles to increase the number of boronic acid groups available for binding. rsc.org This design resulted in a high binding capacity and rapid capture of lincomycin and clindamycin from aqueous solutions under neutral pH conditions. rsc.org

Another approach has been the development of lincomycin-imprinted silica nanoparticles. sciprofiles.comfrontiersin.org In this method, 3-fluoro-4-formylphenylboronic acid was used as a functional monomer to create specific recognition sites for lincomycin on the surface of silica nanoparticles. sciprofiles.comfrontiersin.org These imprinted nanoparticles demonstrated good specificity, a high binding capacity, and fast kinetics for lincomycin capture. sciprofiles.comfrontiersin.org A key advantage of this boronate affinity-based system is the ability to bind the target antibiotics at a higher pH and release them under milder, lower pH conditions. frontiersin.orgfrontiersin.org

The performance of these 3-fluoro-4-formylphenylboronic acid-functionalized materials in antibiotic capture is summarized in the table below.

| Material | Target Antibiotic | Binding Capacity | Binding Kinetics | Optimal pH for Binding |

| Branched polyethylenimine-assisted boronic acid functionalized magnetic nanoparticles | Lincomycin and Clindamycin | High | Fast | ≥ 6.0 rsc.org |

| Lincomycin-imprinted silica nanoparticles | Lincomycin | 19.45 mg/g sciprofiles.comfrontiersin.org | 6 min sciprofiles.comfrontiersin.org | 5.0 sciprofiles.comfrontiersin.org |

Supramolecular Hydrogel Formation

Supramolecular hydrogels are a class of soft materials formed through the self-assembly of low-molecular-weight gelators. nih.gov These materials are held together by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. upenn.edu Their dynamic and reversible nature makes them attractive for a variety of biomedical applications, including tissue engineering and drug delivery. frontiersin.orgrsc.orgresearchgate.netresearchgate.net

Boronic acids, including isomers of formylphenylboronic acid, have been utilized as key components in the formation of supramolecular hydrogels. digitellinc.com The ability of boronic acids to form reversible covalent bonds with diols, such as those found in saccharides and some biomolecules, provides a mechanism for cross-linking polymer chains and driving hydrogel formation. nih.govmsu.edu

Guanosine-Based Hydrogels